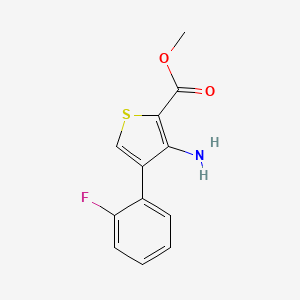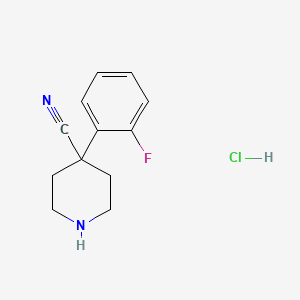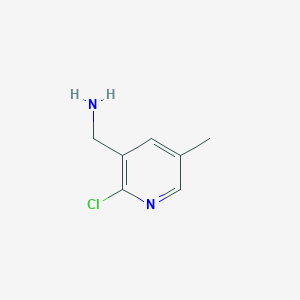
叔丁基(1-(4-氨基-2-氟苯基)哌啶-4-基)氨基甲酸酯
描述
tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with an amino and a fluorine group on the phenyl ring
科学研究应用
tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including
作用机制
Target of action
The compound belongs to the class of piperidines, which are often used in medicinal chemistry due to their ability to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Piperidines can be involved in a wide range of biological processes depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are often optimized during drug development to ensure that the compound reaches its target in the body and exerts its effects .
Result of action
The result of the compound’s action would depend on its specific target and mode of action. This could range from the modulation of cellular signaling pathways to the inhibition or activation of specific enzymes .
Action environment
The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
生化分析
Biochemical Properties
tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . It interacts with enzymes such as palladium-catalyzed synthesis enzymes, which facilitate the formation of complex organic molecules . The nature of these interactions involves the formation of stable intermediates that are crucial for the synthesis of various biochemical compounds.
Cellular Effects
tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to act as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is used for targeted protein degradation . This compound can modulate cell function by affecting the stability and degradation of specific proteins, thereby influencing cellular pathways and gene expression.
Molecular Mechanism
The molecular mechanism of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate involves its binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of its use. For instance, in the synthesis of N-Boc-protected anilines, it forms stable intermediates that facilitate the reaction . Additionally, its role in PROTAC development involves binding to target proteins and promoting their degradation through the ubiquitin-proteasome system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate protein levels and cellular pathways.
Dosage Effects in Animal Models
The effects of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate vary with different dosages in animal models. At lower doses, it can effectively modulate protein levels without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is involved in metabolic pathways that include interactions with enzymes such as palladium-catalyzed synthesis enzymes . These interactions facilitate the formation of complex organic molecules and influence metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of various intermediates that are crucial for its biochemical activity.
Transport and Distribution
Within cells and tissues, tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its efficacy in modulating protein levels and cellular pathways.
Subcellular Localization
The subcellular localization of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The localization is essential for its role in PROTAC development and other biochemical applications.
准备方法
The synthesis of tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors.
Introduction of the amino and fluorine groups: The phenyl ring is functionalized with amino and fluorine groups through electrophilic aromatic substitution reactions.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to introduce the tert-butyl carbamate group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
tert-Butyl (1-(4-amino-2-fluorophenyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups on the phenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
属性
IUPAC Name |
tert-butyl N-[1-(4-amino-2-fluorophenyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-12-6-8-20(9-7-12)14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9,18H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNYMHLVBPANAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


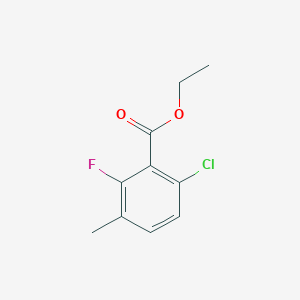
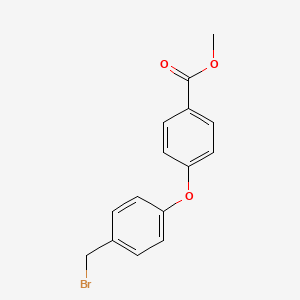
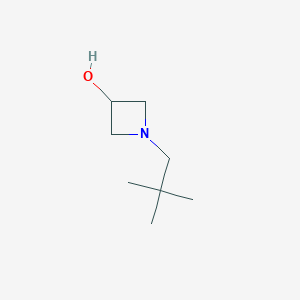
![3-(8-Chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol](/img/structure/B1467752.png)
![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)
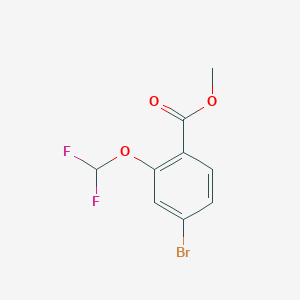
![6-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1467755.png)
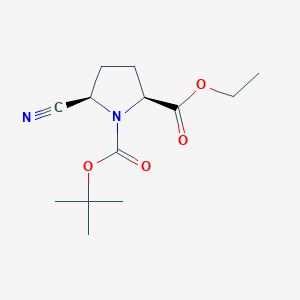
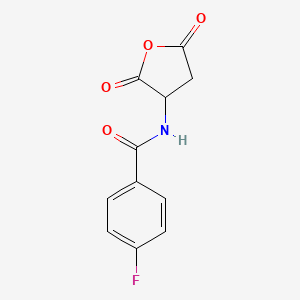

![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one](/img/structure/B1467765.png)
